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Compound of Interest |

Compound Name: 1-Ethoxy-3-methyl-2-nitrobenzene
CAS No.: 342044-61-5
Cat. No.: B373526
Get Quote
. J

An In-depth Exploration of the Structural Elucidation of 1-Ethoxy-3-methyl-2-nitrobenzene
through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass
Spectrometry (MS).

Introduction

1-Ethoxy-3-methyl-2-nitrobenzene, with the chemical formula CoH11NOs and CAS number
342044-61-5, is a substituted nitroaromatic compound. The arrangement of an ethoxy, a
methyl, and a nitro group on the benzene ring gives rise to a unique electronic environment,
making its structural characterization by spectroscopic methods a valuable case study for
researchers and scientists in organic chemistry and drug development. The interplay of these
functional groups—the electron-donating ethoxy and methyl groups and the electron-
withdrawing nitro group—creates a distinct spectroscopic fingerprint. This guide provides a
comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR),
and Mass Spectrometry (MS) data for this molecule, offering insights into the principles of
spectral interpretation for substituted aromatic systems. While experimental data for this
specific compound is not widely available in public spectral databases, this guide will utilize
established principles of spectroscopy and data from analogous structures to predict and
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interpret its spectral characteristics. This approach serves as a robust framework for scientists
encountering novel substituted aromatic compounds in their research.

Molecular Structure and Key Features

A thorough understanding of the molecular structure is paramount before delving into the
analysis of its spectroscopic data. The key structural features of 1-Ethoxy-3-methyl-2-
nitrobenzene that will influence its spectra are:

Aromatic Ring: A benzene ring with three substituents. The substitution pattern is 1,2,3-
trisubstituted.

o Ethoxy Group (-OCH2CHs): An electron-donating group due to the lone pairs on the oxygen
atom, which can patrticipate in resonance. It will exhibit characteristic signals in both *H and
13C NMR.

o Methyl Group (-CHs): An electron-donating group through an inductive effect. It will appear
as a distinct singlet in the *H NMR spectrum.

 Nitro Group (-NOz2): A strong electron-withdrawing group, both through induction and
resonance. This group significantly influences the chemical shifts of the aromatic protons and
carbons and has very characteristic IR absorption bands.

The steric hindrance between the adjacent ethoxy and nitro groups may cause the nitro group
to be twisted out of the plane of the benzene ring, which can affect the extent of resonance
and, consequently, the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of
an organic molecule.

'H NMR Spectroscopy: Predicted Data and Interpretation

The *H NMR spectrum of 1-Ethoxy-3-methyl-2-nitrobenzene is expected to show distinct
signals for the aromatic protons and the protons of the ethoxy and methyl groups.
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Predicted Coupling

Proton _ . o _
_ Chemical Shift Multiplicity Constant (J, Integration

Assignment

(9, ppm) Hz)
Aromatic (H4, )

6.8-7.5 Multiplet ortho, meta 3H
H5, H6)
Ethoxy (-OCHz-) ~4.1 Quartet ~7.0 2H
Methyl (Ar-CHs) ~2.3 Singlet - 3H
Ethoxy (-CH3) ~1.4 Triplet ~7.0 3H

Causality Behind Experimental Choices and Interpretation:

» Aromatic Protons (H4, H5, H6): The chemical shifts of these protons are influenced by the
electronic effects of the substituents. The electron-withdrawing nitro group will deshield the
adjacent protons, shifting them downfield, while the electron-donating ethoxy and methyl
groups will shield them, causing an upfield shift. The interplay of these effects results in a
complex multiplet in the aromatic region. The specific positions will depend on the relative
strengths of the electronic effects at each position.

o Ethoxy Group Protons: The methylene protons (-OCHz-) are adjacent to an oxygen atom,
which deshields them, causing their signal to appear around 4.1 ppm. They are coupled to
the three methyl protons of the ethoxy group, resulting in a quartet (n+1 rule, where n=3).
The methyl protons (-CHs) of the ethoxy group are coupled to the two methylene protons,
leading to a triplet at a more upfield position (~1.4 ppm).

o Methyl Group Proton: The methyl group attached to the aromatic ring is expected to be a
singlet as there are no adjacent protons to couple with. Its chemical shift will be in the typical
benzylic proton region.

3C NMR Spectroscopy: Predicted Data and
Interpretation

The 13C NMR spectrum will provide information about the carbon skeleton of the molecule. Due
to the lack of symmetry, all nine carbon atoms are expected to be unique and therefore
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produce nine distinct signals.

Carbon Assignment

Predicted Chemical Shift (o, ppm)

Aromatic (C1-C6) 110 - 160
Ethoxy (-OCH3-) ~65
Aromatic Methyl (-CHs3) ~15-20
Ethoxy Methyl (-CHs) ~14

Expert Insights on 3C Assignments:

e C1 (Attached to Ethoxy): This carbon will be significantly deshielded by the directly attached

oxygen and is expected to appear at a high chemical shift value within the aromatic region.

e C2 (Attached to Nitro): The carbon bearing the nitro group will also be deshielded, though

the effect is different from that of the ether linkage.

o C3 (Attached to Methyl): The methyl-substituted carbon's chemical shift will be influenced by

the methyl group's electron-donating nature.

e C4, C5, C6: The remaining aromatic carbons will have chemical shifts determined by the

combined electronic effects of the three substituents.

» Ethoxy and Methyl Carbons: The chemical shifts of the ethoxy and methyl carbons are

expected in their typical aliphatic regions.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a

molecule. The IR spectrum of 1-Ethoxy-3-methyl-2-nitrobenzene will be dominated by the

characteristic absorptions of the nitro group, the ether linkage, and the aromatic ring.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

o Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing

it to dry completely.
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Record a background spectrum of the empty ATR crystal.

Place a small amount of the liquid or solid sample directly onto the ATR crystal.

Apply pressure to ensure good contact between the sample and the crystal.

Record the sample spectrum. The instrument software will automatically subtract the
background spectrum.

Expected Frequency Range

Vibrational Mode Intensity

(cm~)
Aromatic C-H Stretch 3100 - 3000 Medium to Weak
Aliphatic C-H Stretch 3000 - 2850 Medium
Asymmetric NOz Stretch 1550 - 1475 Strong
Symmetric NO2 Stretch 1360 - 1290 Strong
Aromatic C=C Stretch 1600 - 1450 Medium to Weak

1275 - 1200 (asymmetric) &
C-O-C Stretch (Ether) ) Strong
1075 - 1020 (symmetric)

C-N Stretch 890 - 835 Medium

Authoritative Grounding:

The presence of a strong electron-withdrawing nitro group conjugated with the aromatic ring
typically results in two strong, characteristic absorption bands for the asymmetric and
symmetric NO:2 stretching vibrations.[1][2] The C-O stretching vibrations of the aromatic ether
are also expected to be strong and are diagnostic for this functional group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which aids in its structural elucidation.

Experimental Protocol: Electron lonization (El) Mass Spectrometry
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e Adilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) is
prepared.

e The solution is injected into the mass spectrometer.

« In the ionization chamber, the sample is vaporized and bombarded with a high-energy
electron beam (typically 70 eV).

e This causes the molecule to lose an electron, forming a molecular ion (M*"), and to fragment
into smaller ions.

e The ions are then separated by their mass-to-charge ratio (m/z) and detected.
Predicted Fragmentation Pattern:
The molecular ion peak (M*") for CoH11NOs is expected at m/z = 181.

Visualization of Fragmentation:

[M - C2Ha4]*" [C7H70O]*
m/z = 153 m/z = 107
/ﬁH‘l/'
[CoH11NOs]+ \ - *NO2 [M - NO2]*
m/z = 181 ) m/z = 135
w‘
[M - OC2aHs]*+
m/z = 136

Click to download full resolution via product page

Caption: Predicted major fragmentation pathways for 1-Ethoxy-3-methyl-2-nitrobenzene in
EI-MS.

Interpretation of Key Fragments:

e m/z =153: Loss of ethene (Cz2Ha4) from the ethoxy group via a McLafferty-type rearrangement
is a common fragmentation pathway for aromatic ethers.
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e m/z = 135: Loss of the nitro group (*NO3) is a characteristic fragmentation for nitroaromatic
compounds.

e m/z = 136: Loss of the ethoxy radical (¢*OC:zHs).

e m/z = 107: This fragment could arise from the loss of the nitro group from the m/z 153
fragment.

Conclusion

The comprehensive spectroscopic analysis of 1-Ethoxy-3-methyl-2-nitrobenzene, integrating
1H NMR, 8C NMR, IR, and MS data, provides a powerful and self-validating system for its
structural confirmation. The predicted data, based on established spectroscopic principles and
comparison with analogous structures, offers a detailed roadmap for researchers to interpret
the experimental spectra of this and similar substituted aromatic compounds. The causality-
driven explanations for spectral features and fragmentation patterns underscore the importance
of a deep understanding of the underlying physical principles in modern analytical chemistry.
This guide serves as a valuable resource for scientists engaged in the synthesis,
characterization, and application of novel organic molecules.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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